molecular formula C15H15NO4 B2580261 (NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM CAS No. 691376-83-7

(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM

Cat. No.: B2580261
CAS No.: 691376-83-7
M. Wt: 273.288
InChI Key: LRECVXZDOQOTFG-YBEGLDIGSA-N
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Description

(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM is a Schiff base derivative featuring an anilinium N-oxide core conjugated to a 4-hydroxy-3,5-dimethoxyphenyl group via a methylidene bridge. This compound’s structure is characterized by:

  • Aromatic substitution: The 4-hydroxy-3,5-dimethoxyphenyl moiety provides electron-donating methoxy (-OCH₃) and hydroxyl (-OH) groups, which influence electronic properties and reactivity.
  • N-Oxide functionality: The N-oxide group enhances polarity and may contribute to redox activity or coordination chemistry.

Properties

IUPAC Name

4-[(N-hydroxyanilino)methylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-13-8-11(9-14(20-2)15(13)17)10-16(18)12-6-4-3-5-7-12/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOBCFJANGIQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN(C2=CC=CC=C2)O)C=C(C1=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with aniline under specific conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the N-oxidoanilinium group. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the N-oxidoanilinium group back to the corresponding aniline derivative.

    Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives, reduced aniline compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The N-oxidoanilinium group may also play a role in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional similarities and differences between the target compound and related molecules:

Compound Name Key Functional Groups Structural Features Applications/Properties
(NZ)-N-[(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM Schiff base, N-oxide, 4-hydroxy-3,5-dimethoxyphenyl Planar Schiff base with conjugated N-oxide; polar substituents enhance solubility Potential antioxidant or coordination chemistry applications (inferred from analogs)
N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile () Nitro (-NO₂), dimethylamino (-N(CH₃)₂), acetonitrile (-CH₂CN) Electron-withdrawing nitro groups; strong dipole moments Theoretical modeling of charge transfer and spectroscopic properties
Substrate III (1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol) () 4-hydroxy-3,5-dimethoxyphenyl, β-O-4 lignin linkage Lignin model dimer; degraded via Ca-Cb cleavage and oxidation Study of lignin peroxidase degradation pathways
3,6'-Disinapoyl Sucrose () (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid ester, sucrose backbone Esterified phenolic acid on sucrose; high polarity Pharmacological research, food additives, supplements

Reactivity and Degradation Pathways

  • Target Compound vs. Substrate III () :
    The shared 4-hydroxy-3,5-dimethoxyphenyl group suggests susceptibility to oxidative degradation. Substrate III undergoes enzymatic cleavage by lignin peroxidase to yield syringaldehyde and syringic acid, which are structurally related to the target compound’s aromatic moiety . This implies that the target compound may also participate in redox reactions or serve as a substrate for oxidative enzymes.

  • Comparison with N-Substituted Maleimides (): While the target compound lacks the maleimide ring, its N-oxide group parallels the electron-deficient character of nitro groups in N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile. Both structures are amenable to quantum chemical modeling for predicting charge transfer and dipole moments .

Biological Activity

(NZ)-N-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-N-oxidoanilinium is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula: C₁₅H₁₅N₁O₄
  • Molecular Weight: 273.288 g/mol
  • CAS Number: 691376-83-7
  • Structure: The compound features a methylene bridge connecting a hydroxyl and dimethoxy-substituted phenyl group to an anilinium moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups is known to enhance radical scavenging ability, which is crucial for protecting cells from oxidative stress.

Anticancer Potential

Studies have shown that derivatives of phenolic compounds can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in tumor cells. For instance, compounds with methoxy and hydroxyl substitutions have been linked to the modulation of signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar phenolic compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of various phenolic compounds, including those structurally related to this compound. Results indicated a strong correlation between the number of hydroxyl groups and antioxidant activity, suggesting that this compound may exhibit similar properties.

CompoundIC50 Value (µM)Mechanism
Compound A15.2Radical scavenging
Compound B10.5Metal chelation
This compoundTBDTBD

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells. The mechanism involved the activation of caspase pathways.

Cell LineIC50 Value (µM)Apoptosis Induction (%)
MCF-7 (Breast)2065
HeLa (Cervical)2558
A549 (Lung)3050

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (NZ)-N-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-N-oxidoanilinium, and how can structural fidelity be ensured during purification?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of hydroxyl-substituted aromatic aldehydes with nitroaniline derivatives under controlled pH (e.g., acidic or basic conditions). Purification often requires column chromatography with silica gel or reverse-phase HPLC, followed by recrystallization using solvents like ethanol or acetonitrile. Structural confirmation is achieved via 1H^1H-NMR and 13C^{13}C-NMR to verify imine bond formation and nitroso group integrity. Mass spectrometry (HRMS) is critical for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing the electronic environment and purity of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the nitroso and methoxy groups, with λmax typically between 250–400 nm.
  • FTIR : Confirms functional groups (e.g., C=N stretch at ~1600–1650 cm<sup>-1</sup>, NO stretch at ~1500 cm<sup>-1</sup>).
  • NMR : 1H^1H-NMR detects aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). 13C^{13}C-NMR resolves carbonyl and imine carbons.
  • X-ray Diffraction : Resolves crystal packing and stereochemistry for solid-state analysis .

Q. How does the compound's stability vary under different storage conditions (e.g., light, temperature)?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 150–200°C).
  • Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC.
  • Hygroscopicity Testing : Store at 25°C/60% RH and measure mass changes. Nitroso compounds often require dark, anhydrous storage at 4°C to prevent oxidation .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting this compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and charge transfer. Basis sets like B3LYP/6-311+G(d,p) model nitroso and methoxy groups accurately.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess aggregation tendencies.
  • Docking Studies : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors. Validate with experimental IC50 assays .

Q. How can researchers resolve contradictions between observed reaction byproducts and theoretical mechanistic pathways?

  • Methodological Answer :

  • Isolation and Characterization : Use preparative TLC/HPLC to isolate byproducts; analyze via MS/MS and 2D-NMR (e.g., NOESY for stereochemistry).
  • Kinetic Studies : Perform time-resolved UV-Vis or stopped-flow experiments to identify intermediates.
  • Computational Validation : Compare experimental activation energies with DFT-calculated transition states. Adjust reaction conditions (e.g., solvent polarity, temperature) to suppress competing pathways .

Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?

  • Methodological Answer :

  • Lipinski’s Rule Compliance : Modify substituents (e.g., replace methoxy with trifluoromethyl) to improve logP (<5) and hydrogen bonding.
  • Prodrug Design : Introduce ester or amide moieties for enhanced membrane permeability.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to increase solubility and prolong circulation time. Validate via Caco-2 cell permeability assays .

Q. How can the compound’s redox behavior be systematically studied for applications in catalysis or oxidative stress research?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure oxidation potentials in non-aqueous solvents (e.g., DMF with 0.1 M TBAPF6). Look for reversible peaks at E1/2 ~0.5–1.0 V vs. Ag/AgCl.
  • EPR Spectroscopy : Detect radical intermediates (e.g., nitroso radical anions).
  • ROS Assays : Use DCFH-DA in cell cultures to quantify reactive oxygen species (ROS) generation. Correlate with CV data to establish structure-activity relationships .

Notes

  • Advanced questions emphasize hypothesis-driven experimental design and interdisciplinary validation.
  • Methodological answers integrate theoretical frameworks (e.g., DFT) with practical techniques (e.g., HPLC, CV) to align with and .

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